Methyl 2-bromo-3-cyano-6-methylbenzoate
Description
Methyl 2-bromo-3-cyano-6-methylbenzoate is a synthetic aromatic ester featuring a bromine atom at the 2-position, a cyano group at the 3-position, and a methyl group at the 6-position of the benzoate backbone. This compound’s unique substituent arrangement imparts distinct electronic and steric properties, making it a valuable intermediate in medicinal chemistry and specialty chemical synthesis. The bromine atom enhances electrophilic reactivity, while the cyano group contributes to electron-withdrawing effects, influencing both stability and reaction pathways .
Properties
IUPAC Name |
methyl 2-bromo-3-cyano-6-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-6-3-4-7(5-12)9(11)8(6)10(13)14-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETCDILXBUZVLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C#N)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-3-cyano-6-methylbenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-cyano-6-methylbenzoate using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, helps achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-3-cyano-6-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.
Reduction: Formation of 2-amino-3-cyano-6-methylbenzoate.
Hydrolysis: Formation of 2-bromo-3-cyano-6-methylbenzoic acid.
Scientific Research Applications
Methyl 2-bromo-3-cyano-6-methylbenzoate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibition and protein-ligand interactions, where it serves as a model compound for understanding binding mechanisms.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of methyl 2-bromo-3-cyano-6-methylbenzoate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the cyano group is converted to an amine, altering the compound’s electronic and steric properties. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
Structural Analogs in Substituted Benzoates
Methyl 6-amino-2-bromo-3-methoxybenzoate (CAS 1340366-76-8)
- Structure: Bromine (2-position), methoxy (3-position), amino (6-position).
- Key Differences: The substitution of a cyano group (in the target compound) with a methoxy group alters electronic properties. Methoxy is electron-donating, reducing electrophilicity compared to the electron-withdrawing cyano group.
Methyl 6-amino-3-bromo-2-methoxybenzoate (CAS 681247-48-3)
- Structure: Bromine (3-position), methoxy (2-position), amino (6-position).
- Key Differences: Positional isomerism significantly impacts reactivity.
Comparison Table: Structural and Functional Attributes
| Compound | Substituents (Positions) | Key Functional Groups | Molecular Formula | Applications |
|---|---|---|---|---|
| Methyl 2-bromo-3-cyano-6-methylbenzoate | 2-Br, 3-CN, 6-CH₃ | Bromo, Cyano, Methyl | C₁₀H₈BrNO₂ | Drug intermediates, agrochemicals |
| Methyl 6-amino-2-bromo-3-methoxybenzoate | 2-Br, 3-OCH₃, 6-NH₂ | Bromo, Methoxy, Amino | C₉H₁₀BrNO₃ | Specialty chemical synthesis |
| Methyl 6-amino-3-bromo-2-methoxybenzoate | 3-Br, 2-OCH₃, 6-NH₂ | Bromo, Methoxy, Amino | C₉H₁₀BrNO₃ | Pharmaceutical research |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
